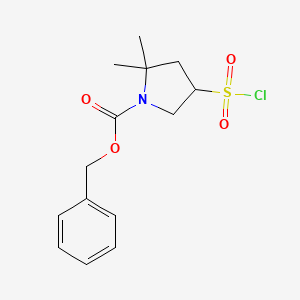

![molecular formula C11H14ClNO2 B2939662 N-[4-(3-氯丙氧基)苯基]乙酰胺 CAS No. 104800-03-5](/img/structure/B2939662.png)

N-[4-(3-氯丙氧基)苯基]乙酰胺

描述

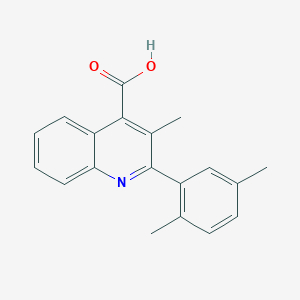

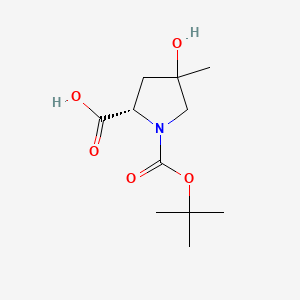

N-[4-(3-chloropropoxy)phenyl]acetamide is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 . It is used for research purposes .

Synthesis Analysis

The synthesis of N-[4-(3-chloropropoxy)phenyl]acetamide involves a mixture of N-(4-hydroxyphenyl)acetamide and 1-Bromo-3-chloropropane in ethyl methyl ketone in the presence of anhydrous potassium carbonate at 90-100 °C with continuous stirring for 11 hours .Molecular Structure Analysis

The molecular structure of N-[4-(3-chloropropoxy)phenyl]acetamide is represented by the formula C11H14ClNO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis

N-[4-(3-chloropropoxy)phenyl]acetamide has a molecular weight of 227.69 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .科学研究应用

衍生物合成

N-[4-(3-氯丙氧基)苯基]乙酰胺及其衍生物通过各种化学反应合成,通常涉及氯苯酚、二氯乙酰胺、四氢呋喃 (THF) 和无水碳酸钾。例如,N-苯基-2,2-二(4-氯苯氧基)乙酰胺是通过 4-氯苯酚与 N-苯基二氯乙酰胺反应产生的,得到具有表征结构的产品(陶建伟,2009)(陶建伟,2009)。

化合物表征

这些化合物的表征涉及各种光谱和分析技术。例如,N-(2-(三甲基甲硅烷基氧基)苯基)乙酰胺的结构使用 1H、13C 和 29Si NMR 光谱、X 射线单晶分析、FTIR 光谱和 DFT 方法进行了研究(A. Y. Nikonov 等,2016)(A. Y. Nikonov 等,2016)。

潜在应用

农药开发

N-[4-(3-氯丙氧基)苯基]乙酰胺的几种衍生物正在探索其作为农药的潜力。例如,N-芳基-2,4-二氯苯氧基乙酰胺和 N-烷基-2,4-二氯苯氧基乙酰胺的衍生物已通过 X 射线粉末衍射表征,表明它们在农业中的潜在用途(E. Olszewska 等,2008)(E. Olszewska 等,2008)。

抗癌和抗炎活性

源自 N-[4-(3-氯丙氧基)苯基]乙酰胺的化合物在抗癌和抗炎活性方面显示出前景。例如,2-(取代苯氧基)乙酰胺衍生物表现出显着的抗癌、抗炎和镇痛活性,某些化合物如 N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺显示出作为治疗剂的潜力(P. Rani 等,2014)(P. Rani 等,2014)。

抗氧化性能

新型 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物已合成并评估了其抗氧化活性。由于卤素在苯环上的战略性放置,一些化合物显示出显着的活性,表明它们作为抗氧化剂的潜力(C. Gopi & M. Dhanaraju,2020)(C. Gopi & M. Dhanaraju,2020)。

未来方向

属性

IUPAC Name |

N-[4-(3-chloropropoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIULNVXCBVMTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2939586.png)

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2939598.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/no-structure.png)